5-Methyl-3-phenylisoxazole-4-carboxylic acid

Catalog No.
S579994
CAS No.
1136-45-4
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-3-phenylisoxazole-4-carboxylic acid

CAS Number

1136-45-4

Product Name

5-Methyl-3-phenylisoxazole-4-carboxylic acid

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)

InChI Key

PENHKTNQUJMHIR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O

Synonyms

5-methyl-3-phenylisoxazole-4-carboxylic acid

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O

Synthesis of Penicillin Intermediates

5-Methyl-3-phenylisoxazole-4-carboxylic acid has been historically used in the preparation of intermediates for the synthesis of penicillin. Penicillin is a well-known antibiotic medication used to treat bacterial infections. A 1972 study describes the use of 5-Methyl-3-phenylisoxazole-4-carboxylic acid in the synthesis of 6-aminopenicillanic acid (6-APA), a key intermediate in the production of penicillin G. []

5-Methyl-3-phenylisoxazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9NO3C_{11}H_9NO_3. It features an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom, and is substituted at the 5-position with a methyl group and at the 3-position with a phenyl group. The carboxylic acid functional group is located at the 4-position of the isoxazole ring. This compound is notable for its potential biological activity and applications in medicinal chemistry.

, including:

  • Bromination: The compound can be brominated using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide, leading to the formation of brominated derivatives .
  • Coupling Reactions: It can participate in amide coupling reactions using coupling agents like HBTU and DIPEA, although yields may vary significantly depending on the conditions .
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or converted to other functional groups through various reagents .

Research indicates that 5-Methyl-3-phenylisoxazole-4-carboxylic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological targets, potentially influencing pathways related to pain and inflammation. Additionally, it has shown promise in modulating certain receptor activities, contributing to its therapeutic potential .

The synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid typically involves several steps:

  • Formation of Isoxazole Ring: The initial step often involves the condensation of appropriate aldehydes and ketones with hydroxylamine derivatives.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved via carboxylation reactions or through hydrolysis of esters.
  • Substitutions: Subsequent reactions may include methylation at the 5-position and phenyl substitution at the 3-position .

5-Methyl-3-phenylisoxazole-4-carboxylic acid finds applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, especially in pain management and anti-inflammatory drugs.
  • Chemical Research: Used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Material Science: Potential applications in developing polymers or materials that require specific chemical properties attributed to the isoxazole moiety .

Interaction studies have shown that 5-Methyl-3-phenylisoxazole-4-carboxylic acid can form hydrogen bonds and π–π stacking interactions with other molecules. For instance, it forms head-to-head dimers through O—H⋯O hydrogen bonds, which may influence its solubility and bioavailability in biological systems . These interactions are crucial for understanding its mechanism of action and optimizing its efficacy in therapeutic applications.

Several compounds share structural similarities with 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-PhenylisoxazoleSimilar isoxazole core but lacks methyl substitutionLess hydrophobic due to absence of methyl
5-MethylisoxazoleContains methyl at the 5-positionLacks phenyl substitution
4-CarboxyphenylisoxazoleCarboxylic acid at different positionDifferent interaction profile
5-Methyl-3-(trifluoromethyl)isoxazoleContains trifluoromethyl groupEnhanced lipophilicity

These compounds highlight the unique characteristics of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, particularly its specific substitutions that may enhance its biological activity or alter its chemical reactivity compared to other similar compounds.

XLogP3

2

UNII

ZL8HD4RP5B

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1136-45-4

Wikipedia

5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid

General Manufacturing Information

4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

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